molecular formula C24H30N6O B10933398 6-cyclopropyl-1,3-dimethyl-N-[4-(4-methylpiperazin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1,3-dimethyl-N-[4-(4-methylpiperazin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10933398
M. Wt: 418.5 g/mol
InChI Key: XWADITOELJVIRZ-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(4-METHYLPIPERAZINO)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(4-METHYLPIPERAZINO)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolopyridine core and subsequent functionalization

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(4-METHYLPIPERAZINO)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(4-METHYLPIPERAZINO)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(4-METHYLPIPERAZINO)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may act as an inhibitor or activator, depending on the context and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives with different substituents. Examples include:

  • 6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 6-BROMO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(4-METHYLPIPERAZINO)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H30N6O

Molecular Weight

418.5 g/mol

IUPAC Name

6-cyclopropyl-1,3-dimethyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H30N6O/c1-16-22-20(14-21(18-6-7-18)26-23(22)29(3)27-16)24(31)25-15-17-4-8-19(9-5-17)30-12-10-28(2)11-13-30/h4-5,8-9,14,18H,6-7,10-13,15H2,1-3H3,(H,25,31)

InChI Key

XWADITOELJVIRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NCC4=CC=C(C=C4)N5CCN(CC5)C)C

Origin of Product

United States

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